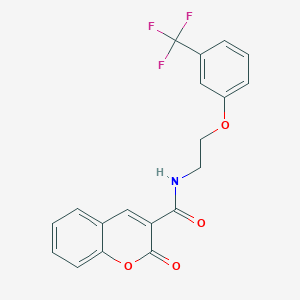

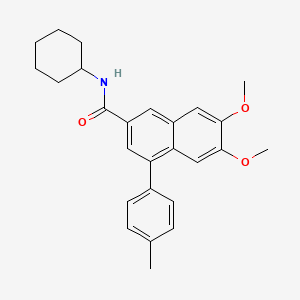

![molecular formula C19H18N2O B2529941 2-[2-(2-氨基苯基)乙烯基]-5,7-二甲基喹啉-8-醇 CAS No. 1321974-20-2](/img/structure/B2529941.png)

2-[2-(2-氨基苯基)乙烯基]-5,7-二甲基喹啉-8-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-aminoquinoline derivatives is a topic of significant interest due to their importance in medicinal chemistry. One approach to synthesizing such compounds involves multicomponent reactions, as demonstrated in the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. This molecule was synthesized and characterized using various techniques including IR, 1H NMR, Elemental, and Single-crystal analysis. The compound crystallized in the triclinic space group P-1, indicating a complex molecular structure . Another method described involves a [5+1] cyclization of 2-vinylanilines with tetraalkylthiuram disulfide in the presence of iodine and copper(II) triflate, providing a one-step synthesis of 2-aminoquinolines .

Molecular Structure Analysis

The molecular structure of the synthesized 2-aminoquinoline derivative in the first study shows that the dihydropyridine and cyclohexene rings adopt sofa conformations. The planar atoms of the dihydropyridine ring form a significant dihedral angle with the benzene ring, which could influence the molecule's reactivity and interaction with biological targets . In the second study, the structure of the cycloadducts of isoquinolinium N-phenyl imide was elucidated using X-ray crystal-structure analysis and NMR spectra, revealing a complex molecular arrangement .

Chemical Reactions Analysis

The chemical reactivity of 2-aminoquinoline derivatives is highlighted by the acid-catalyzed [3,3]-sigmatropic shift and the formation of pentacyclic aminals. The dimethyl maleate adduct undergoes a series of reactions including β-elimination and retro-Mannich-type cleavage, leading to the formation of various products. This cascade of reactions demonstrates the intricate chemical behavior of these molecules . The iodine-promoted formal [5+1] annulation of 2-vinylanilines and thiuram is another example of the chemical reactivity of 2-aminoquinolines, showcasing a facile approach for their synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminoquinoline derivatives are closely related to their molecular structure. The crystal structure analysis provides insights into the molecule's geometry and potential hydrogen bonding capabilities, as seen in the first study where N-H…O hydrogen bonds link molecules into a two-dimensional network . The second study's mechanistic investigations into the reaction cascade further our understanding of the physical properties and reactivity of these compounds . The third study does not provide explicit details on the physical properties but emphasizes the practicality of the synthesis method for 2-aminoquinolines .

科学研究应用

合成与结构分析

- 合成与表征:已经合成并表征了 8-羟基喹啉骨架的新型改性,包括与所讨论化合物相似的衍生物。这些衍生物与铼配合物反应形成结构上不同的化合物,其性质通过光谱方法和密度泛函理论 (DFT) 计算进行探索 (Machura 等人,2012 年)。

光物理性质

- 光致发光研究:已经对各种 8-羟基喹啉衍生物的光致发光性质进行了研究。这些研究揭示了这些化合物在光致发光材料中的荧光性质和潜在应用 (新华等人,2007 年)。

抗菌和抗白血病活性

- 抗菌活性:某些 8-羟基喹啉衍生物,包括与所讨论化合物在结构上相似的衍生物,已显示出对各种细菌和真菌菌株的显着抗菌活性。这些发现表明了潜在的治疗应用 (Cieślik 等人,2012 年)。

- 抗白血病特性:对与所讨论化合物相关的某些喹啉碘化物的研究表明在小鼠模型中具有有希望的抗白血病活性。这突出了这些衍生物在白血病治疗开发中的潜力 (Foye & Kauffman,1980 年)。

化学反应和催化

- 烷基化反应:已经对使用含有 8-氨基喹啉部分的化合物的 C-H 键烷基化进行了研究,表明这些衍生物在促进特定化学转化中的潜力 (何 & 茶谷,2018 年)。

电子光谱和光学性质

- 理论研究:已经对 8-羟基喹啉衍生物的电子光谱进行了理论研究,提供了对其几何结构和光学性质的见解。这项研究对于理解这些化合物的电子跃迁和吸收至关重要 (宁等人,2013 年)。

属性

IUPAC Name |

2-[(E)-2-(2-aminophenyl)ethenyl]-5,7-dimethylquinolin-8-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O/c1-12-11-13(2)19(22)18-16(12)10-9-15(21-18)8-7-14-5-3-4-6-17(14)20/h3-11,22H,20H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUYNRXPNUEEHD-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C=CC(=N2)C=CC3=CC=CC=C3N)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C=CC(=N2)/C=C/C3=CC=CC=C3N)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

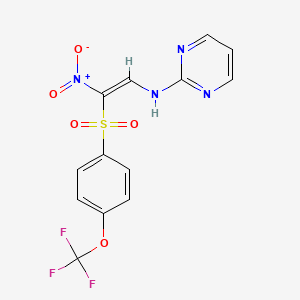

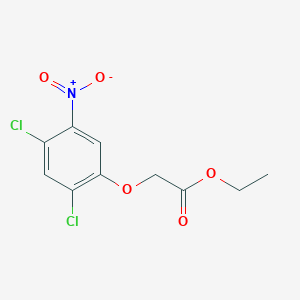

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2529858.png)

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)

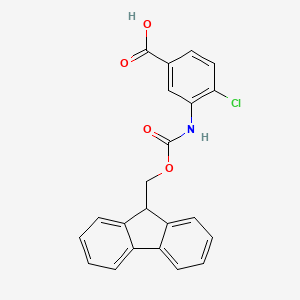

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)

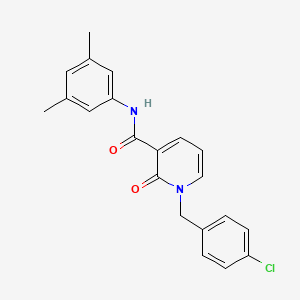

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

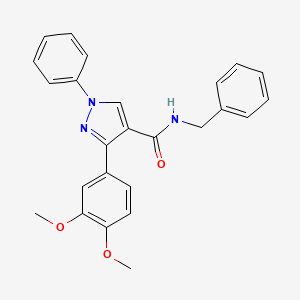

![N-cyclohexyl-4-(3-methylbutyl)-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2529875.png)

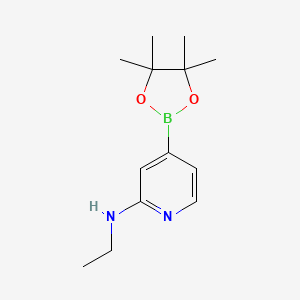

![2-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2529877.png)